Neodymium bromide

Description

Properties

CAS No. |

13536-80-6 |

|---|---|

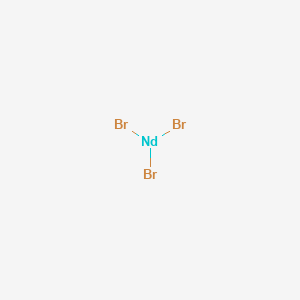

Molecular Formula |

Br3Nd |

Molecular Weight |

383.95 g/mol |

IUPAC Name |

neodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 |

InChI Key |

LBWLQVSRPJHLEY-UHFFFAOYSA-K |

SMILES |

Br[Nd](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Nd+3] |

Other CAS No. |

13536-80-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Neodymium(III) Bromide: Chemical Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and structural properties of neodymium(III) bromide (NdBr₃). It includes a detailed examination of its crystal structure, a summary of its key quantitative data, and a detailed experimental protocol for its synthesis. This document is intended to serve as a core resource for professionals in research and development who require precise information on this inorganic compound.

Chemical Formula and Overview

Neodymium bromide most commonly refers to neodymium(III) bromide, an inorganic salt with the chemical formula NdBr₃ . It is a compound of the rare earth element neodymium and bromine. In its anhydrous form, NdBr₃ is an off-white to pale green, hygroscopic solid.[1] Upon exposure to atmospheric moisture, it readily forms a hexahydrate, NdBr₃·6H₂O.[1] A less common oxidation state, neodymium(II) bromide (NdBr₂), also exists.

Crystal Structure

Anhydrous neodymium(III) bromide crystallizes in the orthorhombic PuBr₃-type crystal structure .[1] This structure is a key differentiator from many other lanthanide halides, such as neodymium(III) chloride (NdCl₃), which adopt the hexagonal UCl₃-type structure.

In the NdBr₃ lattice, the neodymium ion (Nd³⁺) exhibits an 8-coordinate geometry , specifically described as a bicapped trigonal prismatic arrangement .[1] The structure is layered, consisting of two-dimensional sheets of NdBr₃ oriented along the (0, 1, 0) direction.

The key crystallographic parameters for NdBr₃ are detailed in the table below.

Quantitative Data Summary

The following table summarizes the key physical and crystallographic properties of anhydrous neodymium(III) bromide.

| Property | Value |

| Chemical Formula | NdBr₃ |

| Molar Mass | 383.95 g/mol |

| Appearance | Off-white to pale green crystalline powder |

| Melting Point | 684 °C (957 K) |

| Boiling Point | 1540 °C (1810 K) |

| Density | 5.3 g/cm³ |

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| Lattice Constants | a = 4.13 Å, b = 13.13 Å, c = 9.24 Å |

| Coordination Geometry | 8-coordinate (Bicapped trigonal prismatic) |

| Nd-Br Bond Lengths | Ranging from 2.92 Å to 3.17 Å |

Experimental Protocols: Synthesis of Anhydrous NdBr₃

The synthesis of high-purity anhydrous neodymium(III) bromide is critical for many applications, as the presence of water or oxybromide impurities can significantly alter its properties. Simple dehydration of the hexahydrate (NdBr₃·6H₂O) is often unsuccessful as it leads to the formation of stable neodymium oxybromide (NdOBr).[2]

A reliable method for producing anhydrous NdBr₃ is the solid-state reaction between neodymium(III) oxide (Nd₂O₃) and ammonium (B1175870) bromide (NH₄Br).[3]

Materials and Equipment

-

Neodymium(III) oxide (Nd₂O₃), 99.9% purity

-

Ammonium bromide (NH₄Br), 99%+ purity

-

Agate mortar and pestle

-

Alumina (B75360) crucible

-

Tube furnace with temperature and atmosphere control

-

Inert gas supply (e.g., high-purity Argon or Nitrogen)

Detailed Methodology

The following protocol is based on the optimized parameters determined by full factorial design analysis for the sintering bromination of neodymium oxide.[3]

-

Reactant Preparation: A mixture of Nd₂O₃ and NH₄Br is prepared. The optimal stoichiometric molar ratio is 1:24 (Nd₂O₃:NH₄Br) .[3] Weigh the appropriate amounts of each reactant.

-

Homogenization: The weighed powders are thoroughly ground and homogenized in an agate mortar to ensure intimate contact between the reactants.

-

Crucible Loading: The homogenized powder mixture is placed into an alumina crucible.

-

Reaction Setup: The crucible is placed within a tube furnace. The furnace is sealed and purged with a high-purity inert gas (e.g., Argon) to remove air and moisture. A continuous, slow flow of the inert gas should be maintained throughout the reaction and cooling phases.

-

Heating Protocol:

-

Cooling and Product Recovery:

-

After the 60-minute hold, the furnace is turned off and allowed to cool to room temperature under the continuous flow of inert gas.

-

Once at room temperature, the product, anhydrous NdBr₃, can be recovered from the crucible. This step should be performed in a dry environment (e.g., a glovebox) to prevent hydration of the final product.

-

This optimized "dry method" has been shown to achieve a reaction yield of up to 97.80%.[3]

Visualized Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the structural relationship of NdBr₃.

Caption: Optimized synthesis workflow for anhydrous Neodymium(III) Bromide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neodymium(III) Bromide (NdBr₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Neodymium(III) bromide (NdBr₃). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Physical Properties of Neodymium(III) Bromide

Neodymium(III) bromide is an inorganic salt that exists as a pale-pink or off-white to pale green crystalline solid at room temperature.[1][2] It is a hygroscopic compound, readily absorbing moisture from the air to form a hexahydrate (NdBr₃·6H₂O).[2][3]

Table 1: Quantitative Physical Properties of Anhydrous NdBr₃

| Property | Value |

| Molecular Formula | NdBr₃ |

| Molecular Weight | 383.95 g/mol [1][4] |

| Appearance | Pale-pink powder, off-white to pale green crystalline solid[1][2] |

| Density | 5.3 g/cm³[1][5] |

| Melting Point | 682 - 684 °C[1][5] |

| Boiling Point | 1540 °C[1][5] |

| Crystal Structure | Orthorhombic, PuBr₃-type[2] |

| Coordination Geometry | 8-coordinate, bicapped trigonal prismatic[2][5] |

| Nd-Br Bond Lengths | 3.07 Å and 3.09 Å[2][3] |

Chemical Properties and Reactivity

Neodymium(III) bromide displays reactivity characteristic of a rare earth metal halide. The oxidation state of neodymium in this compound is +3.[5]

-

Hygroscopicity: Anhydrous NdBr₃ readily absorbs atmospheric water to form the hexahydrate, NdBr₃·6H₂O.[2][3] This necessitates handling and storage in dry, inert conditions.[6]

-

Solubility: It is highly soluble in water.[7]

-

Reactivity with Water: Neodymium metal, the precursor, reacts slowly with cold water and more rapidly with hot water to form neodymium hydroxide (B78521) (Nd(OH)₃) and hydrogen gas.[8]

-

Formation from Elements: NdBr₃ can be synthesized by the direct reaction of neodymium metal with bromine gas.[2][9] The reaction is: 2 Nd(s) + 3 Br₂(g) → 2 NdBr₃(s) [violet].[8][9]

-

Compound Formation: Neodymium(III) bromide can form coordination compounds, such as with hydrazine (B178648) to create NdBr₃·N₂H₄·2H₂O, a pink crystal that is soluble in water.[2]

Experimental Protocols

3.1. Synthesis of NdBr₃ via Sintering Bromination

A common laboratory-scale synthesis involves the bromination of neodymium(III) oxide (Nd₂O₃) using ammonium (B1175870) bromide (NH₄Br).[10]

Reactants:

-

Neodymium(III) oxide (Nd₂O₃)

-

Ammonium bromide (NH₄Br)

-

Argon (for inert atmosphere)

-

Sodium hydroxide (for scrubber)

-

A mixture of Nd₂O₃ and NH₄Br is prepared. The optimal stoichiometry is a molar ratio of Nd₂O₃:NH₄Br = 1:24.

-

The reactants are thoroughly ground and homogenized in a mortar.

-

The homogenized mixture is placed into an alumina (B75360) crucible.

-

The crucible is then inserted into a quartz reactor, which is placed inside an electric furnace.

-

The entire system is flushed with an inert argon atmosphere.

-

The furnace temperature is raised to and maintained at 400 °C for a contact time of 60 minutes.

-

Volatile byproducts from the reaction are passed through a scrubber containing sodium hydroxide to neutralize them.

-

After 60 minutes, the furnace is cooled, and the resulting NdBr₃ product is collected under an inert atmosphere.

This method has been shown to achieve a reaction yield of up to 97.80%.[10][11]

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Neodymium(III) bromide - Wikipedia [en.wikipedia.org]

- 3. Neodymium(III) bromide - Wikiwand [wikiwand.com]

- 4. Neodymium Bromide (ndbr3) | Br3Nd | CID 83564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Neodymium » neodymium tribromide [webelements.com]

- 6. ltschem.com [ltschem.com]

- 7. americanelements.com [americanelements.com]

- 8. WebElements Periodic Table » Neodymium » reactions of elements [webelements.com]

- 9. scienceinfo.com [scienceinfo.com]

- 10. arabjchem.org [arabjchem.org]

- 11. Optimization and modeling of synthesis parameters of neodymium(III) bromide by dry method using full factorial design analysis - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Synthesis of Anhydrous Neodymium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis of anhydrous neodymium bromide (NdBr₃), a critical precursor material in various fields, including the manufacturing of high-performance magnets, lasers, and specialty glass, as well as in catalytic processes relevant to drug development. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and workflows to aid in the selection and implementation of the most suitable synthesis strategy.

Physicochemical Properties of Anhydrous this compound

Anhydrous this compound is a hygroscopic, off-white to pale green crystalline solid.[1] It is essential to handle and store the compound under inert and anhydrous conditions to prevent the formation of hydrates. Key physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | NdBr₃ |

| Molar Mass | 383.95 g/mol [1] |

| Appearance | Off-white to pale green powder[1] |

| Melting Point | 684 °C[1] |

| Boiling Point | 1540 °C[1] |

| Density | 5.3 g/cm³[1] |

| Crystal Structure | Orthorhombic, PuBr₃-type[1] |

Comparative Analysis of Synthesis Methods

Several methods have been established for the synthesis of anhydrous this compound, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity of the final product. The following table summarizes the quantitative data associated with the primary synthesis routes discussed in this guide.

| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Typical Purity (%) |

| Ammonium (B1175870) Bromide Route | Nd₂O₃, NH₄Br | 400 | 60 minutes | 97.80 | High |

| Dehydration of Hydrate (B1144303) | NdBr₃·6H₂O, SOBr₂ | 35 - 40 | 10 - 24 hours | High | > 99.95 |

| Direct Bromination | Nd, Br₂ | Elevated | Not Specified | High | High |

| Carbon Tetrabromide Route | Nd₂O₃, CBr₄, C | Elevated | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes. The selection of a particular method will depend on the available starting materials, required purity, and scale of the synthesis.

Ammonium Bromide Route

This method is a widely employed solid-state reaction that offers high yields and avoids the handling of highly corrosive liquid bromine. It relies on the reaction of neodymium oxide with an excess of ammonium bromide.

Reaction: Nd₂O₃(s) + 6NH₄Br(s) → 2NdBr₃(s) + 6NH₃(g) + 3H₂O(g)

Experimental Protocol:

-

Reactant Preparation: Neodymium(III) oxide (Nd₂O₃) and ammonium bromide (NH₄Br) are finely ground and thoroughly mixed in a mortar. An optimal molar ratio of Nd₂O₃ to NH₄Br is 1:24.

-

Reaction Setup: The homogenized mixture is placed in an alumina (B75360) crucible, which is then inserted into a quartz tube furnace. The furnace is equipped with a temperature controller and an outlet connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize the ammonia (B1221849) and hydrogen bromide gases produced.

-

Inert Atmosphere: The reactor is purged with an inert gas, such as argon, to remove air and moisture.

-

Heating Profile: The furnace temperature is ramped up to 400 °C and held for 60 minutes.

-

Product Isolation: After the reaction is complete, the furnace is cooled to room temperature under the inert atmosphere. The product, anhydrous this compound, is collected. Unreacted neodymium oxide can be separated by dissolving the product in water, as NdBr₃ is soluble while Nd₂O₃ is not.

Logical Workflow for the Ammonium Bromide Route:

Dehydration of this compound Hydrate

This method utilizes a strong dehydrating agent, thionyl bromide (SOBr₂), to remove water from this compound hydrate (NdBr₃·6H₂O), effectively preventing the formation of oxybromide impurities.

Reaction: NdBr₃·6H₂O(s) + 6SOBr₂(l) → NdBr₃(s) + 6SO₂(g) + 12HBr(g)

Experimental Protocol:

-

Reactant Preparation: this compound hydrate (NdBr₃·mH₂O) is placed in a reaction vessel. An excess of thionyl bromide (SOBr₂) is added.

-

Reaction Setup: The reaction is conducted under a high-purity nitrogen atmosphere. The reaction vessel is placed in a water bath to maintain a constant temperature. The off-gases (SO₂ and HBr) are passed through a scrubber containing a sodium hydroxide solution.

-

Reaction Conditions: The reaction temperature is controlled between 35°C and 40°C for a duration of 10 to 24 hours.[2]

-

Product Isolation: After the reaction, the excess thionyl bromide is removed by distillation. The resulting solid is high-purity anhydrous this compound.

Signaling Pathway for Dehydration with Thionyl Bromide:

References

A Technical Guide to Neodymium Bromides: A Comparative Analysis of NdBr₂ and NdBr₃ for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and potential applications of Neodymium (II) bromide and Neodymium (III) bromide, offering critical data and experimental insights for scientific and pharmaceutical research.

This technical guide provides a comprehensive overview and comparison of Neodymium (II) bromide (NdBr₂) and Neodymium (III) bromide (NdBr₃), two halogenated compounds of the rare earth element neodymium. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical properties, synthesis methodologies, and potential applications of these materials, particularly in catalysis and organic synthesis.

Core Properties: A Comparative Summary

Neodymium (II) bromide and Neodymium (III) bromide exhibit distinct differences in their chemical and physical properties, primarily stemming from the different oxidation states of the neodymium ion. These differences influence their stability, reactivity, and potential use cases. A summary of their key quantitative data is presented below for easy comparison.

| Property | Neodymium (II) Bromide (NdBr₂) | Neodymium (III) Bromide (NdBr₃) |

| Chemical Formula | NdBr₂[1] | NdBr₃[2] |

| Molar Mass | 304.05 g/mol [1] | 383.95 g/mol (anhydrous)[2] |

| Appearance | Dark green solid[1] | Off-white to pale green powder[2] |

| Melting Point | 725 °C (1337 °F; 998 K)[1] | 684 °C (1263 °F; 957 K)[2] |

| Boiling Point | Not available | 1540 °C (2800 °F; 1810 K)[2] |

| Crystal Structure | Lead (II) chloride type[1] | Orthorhombic, PuBr₃-type[2] |

| Coordination Geometry of Nd | Not specified | 8-coordinate, bicapped trigonal prismatic[2] |

| Hygroscopicity | Extremely hygroscopic[1] | Hygroscopic, forms a hexahydrate (NdBr₃·6H₂O) in water[2] |

| Reactivity with Water | Converts to unstable hydrates, which then transform into oxybromides with the evolution of hydrogen.[1] | Forms a hexahydrate in water.[2] |

| CAS Number | 59325-04-1[1] | 13536-80-6[2] |

Synthesis Methodologies and Experimental Protocols

The synthesis of Neodymium (II) and (III) bromides requires careful control of reaction conditions, particularly due to their hygroscopic nature. Anhydrous conditions are paramount for obtaining the pure compounds.

Synthesis of Neodymium (III) Bromide (NdBr₃)

Several methods are established for the synthesis of Neodymium (III) bromide.

This method involves the direct reaction of elemental neodymium with bromine gas.[2][3]

Reaction: 2 Nd(s) + 3 Br₂(g) → 2 NdBr₃(s)[2]

Experimental Protocol: A detailed experimental protocol for this specific reaction is not readily available in the searched literature. However, it would generally involve the reaction of finely divided neodymium metal with a stoichiometric amount of bromine vapor in a sealed, evacuated, and heated reaction vessel.

A common and effective laboratory-scale synthesis involves the reaction of neodymium oxide with ammonium (B1175870) bromide.[4][5] An optimized protocol for this "dry method" has been reported.[4][5]

Reaction: Nd₂O₃(s) + 6 NH₄Br(s) → 2 NdBr₃(s) + 6 NH₃(g) + 3 H₂O(g)

Optimized Experimental Protocol: [4][5]

-

Reactants: Neodymium oxide (Nd₂O₃, 99.9%) and ammonium bromide (NH₄Br, 99%).

-

Stoichiometry: A molar ratio of Nd₂O₃:NH₄Br of 1:24 is optimal for achieving high yields.[4][5]

-

Procedure:

-

The reactants are thoroughly ground and homogenized in a mortar.

-

The mixture is placed in an alumina (B75360) crucible within a quartz reactor.

-

The reactor is placed in an electric furnace under an inert argon atmosphere.

-

The furnace is heated to the optimal reaction temperature of 400 °C.[4][5]

-

The reaction is maintained at this temperature for a contact time of 60 minutes.[4][5]

-

Volatile byproducts are passed through a scrubber containing sodium hydroxide.

-

-

Yield: Under these optimized conditions, a reaction yield of up to 97.80% can be achieved.[4][5]

-

Purification: The resulting Neodymium (III) bromide can be purified by dissolving the product mixture in water. NdBr₃ is soluble, while any unreacted Nd₂O₃ is insoluble and can be removed by filtration.[5]

Synthesis of Neodymium (II) Bromide (NdBr₂)

Neodymium (II) bromide is synthesized through the reduction of Neodymium (III) bromide.

Reaction: 2 NdBr₃(s) + Nd(s) → 3 NdBr₂(s)[1]

Experimental Protocol: A detailed, step-by-step experimental protocol is not available in the provided search results. The synthesis is carried out by reacting Neodymium (III) bromide with a stoichiometric amount of neodymium metal in a vacuum at a temperature between 800 and 900 °C.[1] This process must be conducted under strictly inert conditions to prevent the oxidation of the Nd(II) product.

Reactivity and Handling

Both Neodymium (II) and (III) bromides are highly sensitive to moisture and air.

-

Neodymium (II) Bromide: Is described as extremely hygroscopic and must be handled and stored under a dry, inert atmosphere or high vacuum.[1] Contact with water or air leads to the formation of unstable hydrates, which subsequently convert to oxybromides, releasing hydrogen gas.[1]

-

Neodymium (III) Bromide: Is also hygroscopic and readily absorbs water to form a hexahydrate, NdBr₃·6H₂O.[2] For applications requiring the anhydrous form, careful drying and handling under inert conditions are necessary.

Potential Applications in Research and Drug Development

While specific applications of Neodymium (II) and (III) bromides in drug development are not extensively documented, their potential lies in their catalytic activity, which is a hallmark of many neodymium compounds.

Neodymium-based catalysts, often in the form of Nd(III) complexes, are highly effective in various organic transformations, including polymerization reactions.[6][7][8] They are known for their ability to promote stereospecific polymerization of dienes, leading to polymers with controlled microstructures.[9] This catalytic activity could be harnessed in the synthesis of complex organic molecules that are precursors to or are themselves active pharmaceutical ingredients.

Although less studied, Neodymium (II) iodide (NdI₂) has been shown to be a potent one-electron reducing agent in organic synthesis, for example, in ketone coupling reactions.[3] This suggests that Neodymium (II) bromide may possess similar reductive capabilities, offering a potential avenue for its application in synthetic organic chemistry.

The Lewis acidic nature of Nd(III) compounds can also be utilized to catalyze a range of organic reactions. This property could be valuable in drug development for the synthesis of novel compounds.

Visualizing Experimental and Logical Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

Caption: Workflow for the synthesis of NdBr₃ from Nd₂O₃ and NH₄Br.

Caption: Synthesis of NdBr₂ via reduction of NdBr₃.

Caption: Logical flow of a generic Nd-catalyzed polymerization.

Conclusion

Neodymium (II) bromide and Neodymium (III) bromide are valuable compounds for research with distinct properties and synthetic routes. NdBr₃ is more extensively characterized and accessible, with established protocols for its synthesis. Its utility as a precursor for catalytic systems presents opportunities in the synthesis of complex organic molecules relevant to drug development. NdBr₂, while less studied, shows potential as a reducing agent, analogous to other divalent lanthanide halides. Further research into the detailed experimental protocols for NdBr₂ synthesis and a deeper exploration of the catalytic and reductive applications of both bromides are warranted to fully unlock their potential in scientific and pharmaceutical research. The extreme hygroscopicity of both compounds necessitates stringent handling procedures to ensure experimental reproducibility and safety.

References

- 1. Neodymium(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Neodymium(III) bromide - Wikipedia [en.wikipedia.org]

- 3. Utility of Neodymium Diiodide as a Reductant in Ketone Coupling Reactions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and modeling of synthesis parameters of neodymium(III) bromide by dry method using full factorial design analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Neodymium catalysts for polymerization of dienes, vinyl monomers, and ε-caprolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Crystal Structure of Neodymium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of neodymium tribromide (NdBr₃), an inorganic compound of interest in various chemical and materials science research areas. This document details the crystallographic parameters, synthesis protocols, and key structural features of NdBr₃, presenting data in a clear and accessible format for researchers and professionals.

Introduction

Neodymium tribromide is a halide of the rare earth element neodymium. In its anhydrous form, it presents as an off-white to pale green solid that is hygroscopic, readily forming a hexahydrate (NdBr₃·6H₂O) in the presence of moisture.[1] Its crystal structure is a key determinant of its physical and chemical properties, making a thorough understanding of its atomic arrangement essential for its application in various fields.

Crystallographic Data

Anhydrous neodymium tribromide crystallizes in the orthorhombic crystal system, adopting the plutonium(III) bromide (PuBr₃)-type structure.[1][2] This structure is characterized by a specific arrangement of neodymium and bromide ions in a three-dimensional lattice.

Crystal System and Space Group

The crystal structure of neodymium tribromide belongs to the orthorhombic crystal system. The specific space group for the PuBr₃-type structure is Cmcm , which is space group number 63 in the International Tables for Crystallography.[3] This space group dictates the symmetry elements present in the crystal lattice.

Lattice Parameters

| Lattice Parameter | Value (Å) |

| a | 13.19 |

| b | 4.10 |

| c | 9.20 |

| α, β, γ | 90° |

| Note: These are the lattice parameters for PuBr₃, which is isostructural with NdBr₃.[4] Actual values for NdBr₃ may vary slightly due to differences in ionic radii. |

Atomic Coordination and Bond Lengths

In the neodymium tribromide crystal structure, the neodymium (Nd³⁺) ions are eight-coordinate.[1][2] They adopt a bicapped trigonal prismatic geometry. The neodymium-bromine (Nd-Br) bond lengths have been reported to be 3.07 Å and 3.09 Å.[1]

The coordination environment of the neodymium ion can be visualized as a trigonal prism of six bromide ions, with two additional bromide ions capping two of the rectangular faces of the prism.

Experimental Protocols

The synthesis of high-purity, anhydrous neodymium tribromide is crucial for accurate crystallographic studies and for its use in further applications. Several methods have been reported for its preparation.

Synthesis of Anhydrous Neodymium Tribromide from Neodymium Oxide and Ammonium (B1175870) Bromide

This method involves the solid-state reaction of neodymium(III) oxide (Nd₂O₃) with ammonium bromide (NH₄Br).

Experimental Workflow:

Caption: Workflow for the synthesis of anhydrous NdBr₃.

Detailed Protocol:

-

Reactant Preparation: Neodymium(III) oxide (Nd₂O₃, 99.9% purity) and ammonium bromide (NH₄Br, 99% purity) are used as starting materials. A stoichiometric mole ratio of Nd₂O₃ to NH₄Br of 1:24 is recommended for optimal yield.[5] The reactants are thoroughly ground and homogenized in a mortar.

-

Reaction Setup: The homogenized mixture is placed in an alumina crucible. This crucible is then inserted into a quartz reactor which is placed inside a programmable electric furnace.

-

Reaction Conditions: The entire system is purged with an inert gas, such as argon, to maintain an anhydrous environment. The furnace is heated to a temperature of 400 °C and held for a contact time of 60 minutes.[5]

-

Product Collection and Purification: During the reaction, volatile byproducts are formed and should be passed through a scrubber containing a sodium hydroxide (B78521) solution for neutralization. After the reaction is complete, the furnace is cooled to room temperature under the argon atmosphere. The resulting neodymium tribromide is water-soluble, while any unreacted neodymium oxide is insoluble. This difference in solubility can be used to determine the reaction yield by dissolving the product in water and separating the insoluble oxide.[5] Under optimal conditions, a reaction yield of 97.80% can be achieved.[5]

Single Crystal Growth

While detailed protocols for the single crystal growth of neodymium tribromide were not found in the searched literature, methods used for isostructural lanthanide halides can be adapted. A common technique is the Bridgman-Stockbarger method, which involves the slow directional solidification of a molten salt.

Conceptual Workflow for Single Crystal Growth:

Caption: Conceptual workflow for NdBr₃ single crystal growth.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the crystal structure of neodymium tribromide.

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63)[3] |

| Lattice Parameters | |

| a | Not available for NdBr₃ (13.19 Å for PuBr₃)[4] |

| b | Not available for NdBr₃ (4.10 Å for PuBr₃)[4] |

| c | Not available for NdBr₃ (9.20 Å for PuBr₃)[4] |

| α, β, γ | 90° |

| Coordination Number (Nd³⁺) | 8[1][2] |

| Coordination Geometry | Bicapped trigonal prismatic[1][2] |

| Nd-Br Bond Lengths | 3.07 Å, 3.09 Å[1] |

Conclusion

The crystal structure of neodymium tribromide is well-characterized as an orthorhombic system with a PuBr₃-type structure and a Cmcm space group. The eight-coordinate neodymium ion with a bicapped trigonal prismatic geometry is a defining feature of this compound. The synthesis of anhydrous NdBr₃ can be effectively achieved through the solid-state reaction of neodymium oxide and ammonium bromide under controlled conditions. This detailed understanding of its crystal structure and synthesis is fundamental for its further investigation and potential application in materials science and other research domains. Further experimental work is required to determine the precise lattice parameters of neodymium tribromide.

References

The Hygroscopic Nature of Neodymium Bromide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide on the hygroscopic properties of neodymium bromide, detailing its physical characteristics, experimental analysis, and best practices for handling and storage in a research and development environment.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, is a critical physicochemical property that demands careful consideration in research, particularly in the fields of materials science and drug development. The uptake of water can lead to significant changes in a compound's physical and chemical characteristics, including its crystal structure, chemical stability, dissolution rate, and bioavailability. For researchers and drug development professionals, a thorough understanding and quantification of a material's hygroscopic nature are paramount for ensuring the integrity, efficacy, and shelf-life of chemical compounds and formulated products.

This technical guide focuses on the hygroscopic nature of this compound (NdBr₃), a rare earth metal halide. While specific quantitative hygroscopicity data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known properties, detailed experimental protocols for characterizing its hygroscopicity, and essential guidelines for its handling and storage. Both common forms, neodymium(III) bromide and the extremely hygroscopic neodymium(II) bromide, will be addressed.[1][2]

Physicochemical Properties of this compound

This compound exists primarily in two oxidation states: neodymium(III) bromide (NdBr₃) and neodymium(II) bromide (NdBr₂). Both are known to be hygroscopic, with the latter being exceptionally sensitive to moisture.

Neodymium(III) Bromide (NdBr₃)

Neodymium(III) bromide is the more common and stable of the two. The anhydrous form is a solid that readily absorbs atmospheric water to form a hexahydrate (NdBr₃·6H₂O).[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | NdBr₃ (anhydrous), NdBr₃·6H₂O (hexahydrate) |

| Molar Mass | 383.95 g/mol (anhydrous), 492.05 g/mol (hexahydrate) |

| Appearance | Off-white to pale green or pale-pink powder |

| Density | 5.3 g/cm³ |

| Melting Point | 682-684 °C |

| Boiling Point | 1540 °C |

| Crystal Structure | Orthorhombic, PuBr₃-type |

| Solubility | Soluble in water |

Data compiled from multiple sources.

Neodymium(II) Bromide (NdBr₂)

Neodymium(II) bromide is a dark green solid and is described as being extremely hygroscopic.[1] Upon contact with air or water, it rapidly absorbs moisture to form unstable hydrates, which then convert to oxybromides with the evolution of hydrogen.[1] Due to its high reactivity with moisture, it must be handled and stored under a carefully dried inert atmosphere or in a high vacuum.[1]

Quantitative Analysis of Hygroscopicity

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample.[4][5] It is a precise and automated method for determining the hygroscopic properties of a material.

Objective: To determine the water sorption and desorption isotherms of a substance, identifying critical humidity points for phase transitions, such as deliquescence.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated into the DVS)

-

Sample of anhydrous this compound (or other material of interest)

-

Nitrogen or dry air source

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS sample pan.

-

Drying: The sample is initially dried in the DVS chamber by passing a stream of dry nitrogen or air (0% relative humidity, RH) over it at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is recorded as the dry mass.

-

Sorption Phase: The relative humidity of the gas stream is increased in predetermined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold). The mass at each RH is recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the percentage water uptake versus the relative humidity generates the water sorption and desorption isotherms. The deliquescence point is identified as the RH at which a sharp and significant increase in water uptake occurs.

Comparative Deliquescence Data

To provide context for the expected hygroscopic behavior of this compound, the following table presents the deliquescence relative humidity (DRH) for several other inorganic bromide salts at or near room temperature. The DRH is the specific relative humidity at which a solid will begin to absorb enough atmospheric moisture to dissolve and form a liquid solution.

| Compound | Deliquescence Relative Humidity (DRH) at ~298 K (%) |

| Lithium Bromide (LiBr) | ~6% |

| Calcium Bromide (CaBr₂) | ~17% |

| Magnesium Bromide (MgBr₂) | ~33% |

| Sodium Bromide (NaBr) | ~75% |

| Potassium Bromide (KBr) | ~81% |

Data compiled from a database of deliquescence and efflorescence relative humidities.

Implications for Researchers and Drug Development Professionals

The hygroscopic nature of this compound has significant implications for its use in research and pharmaceutical development.

Challenges:

-

Inaccurate Weighing: Absorption of atmospheric moisture can lead to errors in weighing, affecting the accuracy of solution concentrations and stoichiometric calculations.

-

Physical State Changes: Moisture can induce changes in the physical state of the powder, leading to caking, clumping, and altered flow properties, which can be problematic in manufacturing processes.

-

Chemical Degradation: The presence of water can promote hydrolysis or other degradation reactions, leading to a loss of purity and the formation of undesired byproducts. For neodymium(II) bromide, this is particularly rapid, resulting in the formation of oxybromides.[1]

-

Altered Performance: In the context of drug development, changes in the hydration state of an active pharmaceutical ingredient (API) can affect its solubility, dissolution rate, and ultimately, its bioavailability.

Recommended Handling and Storage Protocols

To mitigate the challenges posed by the hygroscopic nature of this compound, stringent handling and storage procedures are essential.

Storage:

-

Store in a tightly sealed, non-reactive container (e.g., glass or fluoropolymer).

-

For highly sensitive materials like anhydrous this compound, storage in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide) is recommended.

-

For extremely hygroscopic compounds like neodymium(II) bromide, storage under an inert atmosphere (e.g., in a glovebox) or under vacuum is necessary.[1]

Handling:

-

Minimize exposure to the ambient atmosphere. Weighing and transferring should be done as quickly as possible.

-

For sensitive applications, handling within a controlled environment, such as a glovebox with a low-humidity atmosphere, is ideal.

-

Use dry utensils and glassware.

-

Seal the container immediately after use.

Conclusion

This compound, in both its common oxidation states, is a hygroscopic compound that requires careful management in a laboratory or manufacturing setting. While specific quantitative hygroscopicity data for NdBr₃ is sparse, established analytical techniques such as Dynamic Vapor Sorption can be employed for its precise characterization. By understanding the principles of hygroscopicity and implementing rigorous handling and storage protocols, researchers and drug development professionals can ensure the integrity and reliability of their work with this and other moisture-sensitive materials.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Neodymium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of neodymium compounds, detailing the theoretical underpinnings, experimental measurement techniques, and relevant data. Neodymium, a rare-earth metal, and its compounds exhibit unique paramagnetic properties owing to the presence of unpaired electrons in the 4f orbitals of the Nd³⁺ ion. Understanding these magnetic properties is crucial for a wide range of applications, from the development of high-strength permanent magnets to the design of responsive MRI contrast agents.

Theoretical Framework

The magnetic behavior of neodymium compounds is primarily governed by the principles of paramagnetism, Crystal Field Theory, and Van Vleck paramagnetism.

Paramagnetism in Neodymium: Neodymium (III) ions (Nd³⁺) possess three unpaired electrons in their 4f orbitals ([Xe] 4f³).[1] According to Hund's rule, these unpaired electrons give the ion a net magnetic moment. In the absence of an external magnetic field, these individual magnetic moments are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, the magnetic moments tend to align with the field, leading to a positive magnetic susceptibility, a characteristic of paramagnetic materials.[2]

Crystal Field Theory: In a neodymium compound, the Nd³⁺ ion is surrounded by ligands. These ligands create an electrostatic field, known as the crystal field, which perturbs the energy levels of the f-orbitals. This interaction causes the degenerate f-orbitals to split into a series of non-degenerate energy levels. The specific splitting pattern and the energy separation between these levels are determined by the symmetry and strength of the ligand field. This splitting of the electronic states is a key factor in determining the temperature dependence of the magnetic susceptibility and the magnetic anisotropy of the compound.[3][4]

Van Vleck Paramagnetism: A significant contributor to the magnetic susceptibility of many rare-earth compounds, including those of neodymium, is Van Vleck paramagnetism. This is a temperature-independent paramagnetism that arises from the mixing of the ground electronic state with excited electronic states under the influence of an external magnetic field.[5][6] This effect is particularly important when the energy separation between the ground and first excited states is small.[7]

Quantitative Magnetic Susceptibility Data

The molar magnetic susceptibility (χₘ) is a key parameter used to quantify the magnetic properties of a substance. The following table summarizes the molar magnetic susceptibility for several neodymium compounds at or near room temperature. It is important to note that magnetic susceptibility is often temperature-dependent.

| Compound Name | Chemical Formula | Molar Magnetic Susceptibility (χₘ) / 10⁻⁶ cm³/mol | Temperature (K) |

| Neodymium (metal) | Nd | +5628.0 | 287.7 |

| Neodymium(III) Oxide | Nd₂O₃ | +10200.0 | Room Temperature |

| Neodymium(III) Fluoride | NdF₃ | +4980 | Room Temperature |

| Neodymium(III) Sulfate | Nd₂(SO₄)₃ | +9990 | Room Temperature |

| Neodymium(III) Sulfide | Nd₂S₃ | +5550 | Room Temperature |

Note: The data presented is compiled from various sources and should be used as a reference.[6][8] Values can vary depending on the crystal structure, purity, and experimental conditions.

Experimental Protocols for Magnetic Susceptibility Measurement

Several experimental techniques are employed to measure the magnetic susceptibility of materials. The choice of method often depends on the state of the sample (solid, liquid, or gas), the required sensitivity, and the temperature range of interest. The most common methods include the Gouy method, the Faraday method, the Evans balance, and SQUID magnetometry.

Gouy Method

The Gouy method is a classical technique for measuring the magnetic susceptibility of a solid or liquid sample. It relies on measuring the apparent change in mass of a sample when it is suspended in a magnetic field.

Methodology:

-

Sample Preparation: The solid sample is finely powdered and packed uniformly into a long, cylindrical Gouy tube. For liquid samples, the tube is simply filled to a specific mark.

-

Initial Weighing: The Gouy tube containing the sample is suspended from a balance, with the bottom of the tube positioned between the poles of an electromagnet, and its initial weight is recorded in the absence of a magnetic field.[1][9]

-

Applying the Magnetic Field: The electromagnet is turned on, creating a strong magnetic field at the bottom of the tube, while the top of the tube remains in a region of negligible field strength.

-

Final Weighing: The apparent weight of the sample in the presence of the magnetic field is recorded. Paramagnetic samples will be pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic samples will be pushed out, leading to an apparent decrease in weight.[1]

-

Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample.

Faraday Method

The Faraday method is a more sensitive technique than the Gouy method and can be used for smaller sample sizes. It utilizes a non-uniform magnetic field that exerts a force on the sample.

Methodology:

-

Sample Placement: A small amount of the sample is placed in a sample holder, which is suspended from a sensitive microbalance.

-

Positioning in the Magnetic Field: The sample is positioned in a region of the magnetic field where the product of the field strength and the field gradient is constant.

-

Force Measurement: The electromagnet is turned on, and the magnetic force exerted on the sample is measured by the microbalance as an apparent change in weight.

-

Calibration: The system is calibrated using a substance with a known magnetic susceptibility.

-

Calculation: The magnetic susceptibility of the sample is determined from the measured force.

Evans Balance

The Evans balance is a convenient and relatively simple instrument for measuring the magnetic susceptibility of liquid and solid samples. It is a modification of the Gouy balance.

Methodology:

-

Zeroing the Balance: The empty sample tube is placed in the balance, and the instrument is zeroed.

-

Sample Loading: The sample tube is filled with the solid or liquid sample to a predetermined height.

-

Measurement: The filled sample tube is placed back into the balance. The interaction of the sample with a pair of permanent magnets on a movable beam causes a deflection. An electric current is used to restore the beam to its original position. The magnitude of this current is proportional to the magnetic susceptibility of the sample and is displayed on a digital readout.[10]

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring magnetic properties. It can detect extremely small changes in magnetic flux.

Methodology:

-

Sample Mounting: A small, precisely weighed sample is mounted in a sample holder.

-

Insertion into the Magnetometer: The sample holder is inserted into the SQUID magnetometer, which is cooled to cryogenic temperatures with liquid helium.

-

Measurement Cycle: The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field. This movement induces a current in the coils, which is detected by the SQUID.

-

Data Acquisition: The SQUID output is recorded as a function of the sample's position, and this data is used to calculate the magnetic moment of the sample. The magnetic susceptibility is then determined from the magnetic moment.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of magnetic susceptibility.

Gouy Balance Mechanism

This diagram illustrates the principle of the Gouy balance, showing the forces acting on a paramagnetic sample.

Crystal Field Splitting of Nd³⁺ f-orbitals

This diagram provides a conceptual illustration of how the crystal field created by surrounding ligands splits the f-orbitals of a neodymium(III) ion.

References

- 1. holmarc.com [holmarc.com]

- 2. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 3. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 4. fizika.si [fizika.si]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Faraday balance - Wikipedia [en.wikipedia.org]

- 9. Evans balance - Wikipedia [en.wikipedia.org]

- 10. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

A Comprehensive Technical Guide to Neodymium Bromide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical identity, synthesis, applications, and safety considerations of Neodymium Bromide, tailored for professionals in scientific research and pharmaceutical development.

This technical guide provides a thorough overview of this compound, encompassing its various identifiers, physical and chemical properties, detailed synthesis protocols, and its applications as a catalyst in organic synthesis—a field of significant relevance to drug discovery and development. Safety protocols for handling and disposal are also detailed to ensure safe laboratory practices.

Core Identifiers and Physicochemical Properties

This compound exists in both anhydrous and hydrated forms, each with distinct identifiers and properties. The anhydrous form is a hygroscopic, off-white to pale green solid, while the hydrated form is also crystalline. These compounds are valued in various chemical applications for their Lewis acidic nature.

Table 1: Chemical Identifiers for this compound

| Identifier | Neodymium(III) Bromide (Anhydrous) | Neodymium(III) Bromide (Hydrate) |

| CAS Number | 13536-80-6[1][2][3] | 29843-90-1 |

| IUPAC Name | Neodymium(III) bromide | Neodymium(III) bromide hydrate |

| EC Number | 236-897-2[1][3] | 236-897-2 |

| PubChem CID | 83564[1][3] | 16217074 |

| Molecular Formula | NdBr₃[1][2] | NdBr₃·xH₂O |

| Synonyms | Neodymium tribromide, Tribromoneodymium[4] | Neodymium tribromide hydrate |

Table 2: Physicochemical Properties of this compound

| Property | Neodymium(III) Bromide (Anhydrous) |

| Molar Mass | 383.95 g/mol [1] |

| Appearance | Off-white to pale green powder[1] |

| Density | 5.3 g/cm³[5] |

| Melting Point | 684 °C[1][5] |

| Boiling Point | 1540 °C[1][5] |

| Crystal Structure | Orthorhombic, PuBr₃-type[1][3] |

Experimental Protocols: Synthesis of Anhydrous Neodymium(III) Bromide

The synthesis of high-purity anhydrous Neodymium(III) bromide is crucial for its application in catalysis and materials science. A common and effective method is the dry synthesis from Neodymium(III) oxide and ammonium (B1175870) bromide.[6] This method has been optimized to achieve high yields.[6][7]

Optimized Dry Synthesis Protocol

This protocol is based on the solid-state reaction between Neodymium(III) oxide (Nd₂O₃) and ammonium bromide (NH₄Br) under an inert atmosphere.[6][7]

Materials:

-

Neodymium(III) oxide (Nd₂O₃), 99.9% purity

-

Ammonium bromide (NH₄Br), 99% purity

-

Alumina (B75360) crucible

-

Quartz reactor tube

-

Tube furnace with temperature controller (e.g., EUROTHERM 2404)[6]

-

Schlenk line or glovebox for inert atmosphere (Argon)

-

Scrubber with sodium hydroxide (B78521) solution

-

Mortar and pestle

Procedure:

-

Preparation of Reactant Mixture: In a mortar, thoroughly grind and homogenize a mixture of Nd₂O₃ and NH₄Br. The optimal molar ratio of Nd₂O₃ to NH₄Br is 1:24.[6][7]

-

Reaction Setup: Place the homogenized powder into an alumina crucible and insert the crucible into a quartz reactor tube.

-

Inert Atmosphere: Place the quartz reactor into the tube furnace and connect it to a scrubber containing a sodium hydroxide solution to absorb volatile byproducts. Purge the entire system with argon to create an inert atmosphere.[6]

-

Heating Profile: Heat the furnace to the optimal reaction temperature of 400 °C.[6][7]

-

Reaction Time: Maintain the reaction at 400 °C for an optimal contact time of 60 minutes.[6][7]

-

Cooling and Product Retrieval: After the reaction is complete, allow the furnace to cool down to room temperature under the argon atmosphere.

-

Purification: The resulting product contains Neodymium(III) bromide and any unreacted Neodymium(III) oxide. Neodymium(III) bromide is soluble in water, while the oxide is not.[6] To separate the product, dissolve the crude product in a 0.05 M HCl solution with magnetic stirring for 10 minutes. The dilute acid prevents the hydrolysis of neodymium ions.[7]

-

Isolation: Separate the Neodymium(III) bromide solution from the insoluble oxide residue by filtration using a Buchner funnel.[7] The anhydrous product can then be obtained by careful removal of the solvent under vacuum.

Applications in Organic Synthesis: Lewis Acid Catalysis

Lanthanide salts, including halides and triflates, are recognized for their utility as water-tolerant Lewis acid catalysts in a variety of organic reactions.[8][9][10][11] This property is particularly advantageous in the context of drug development, where robust and environmentally benign synthetic methods are highly sought after. While specific examples using this compound are less common in the literature than those using triflates, the catalytic principles are analogous. These catalysts are effective in promoting key carbon-carbon bond-forming reactions.

Neodymium-Catalyzed Polymerization of Dienes

Neodymium-based catalysts, often in combination with co-catalysts, are highly effective for the polymerization of dienes, such as 1,3-butadiene.[12][13][14] These catalytic systems typically consist of a neodymium salt (the catalyst precursor), an organoaluminum compound (the co-catalyst), and a halide donor.[12] The halide component is crucial for achieving high catalytic activity and stereoselectivity.[15]

Experimental Protocol: Polymerization of β-Myrcene

The following is a general procedure for the polymerization of a diene, β-myrcene, using a neodymium-based catalyst system.

Materials:

-

Neodymium(III) precursor (e.g., Neodymium(III) carboxylate or halide)

-

Triisobutylaluminum (TIBA) as a co-catalyst

-

β-myrcene (monomer)

-

Anhydrous toluene (B28343) (solvent)

-

Flame-dried Schlenk flask

-

Argon atmosphere

Procedure:

-

Reaction Setup: A flame-dried 25 mL Schlenk flask is charged with the neodymium precursor under an argon atmosphere.

-

Solvent and Monomer Addition: Anhydrous toluene and the β-myrcene monomer are added to the flask. A typical molar ratio of [β-myrcene]:[Nd] is 250:1.[9]

-

Co-catalyst Addition: The co-catalyst, TIBA, is added to the reaction mixture. A common molar ratio of [Nd]:[TIBA] is 1:30.[9]

-

Polymerization: The reaction is allowed to proceed at a controlled temperature. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to analyze the molecular weight and molecular weight distribution of the resulting polymer.

-

Termination and Product Isolation: The polymerization is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated, washed, and dried.

Other Potential Catalytic Applications

The Lewis acidic nature of neodymium salts suggests their potential as catalysts in a range of other organic transformations relevant to pharmaceutical synthesis, including:

-

Friedel-Crafts Reactions: Lanthanide triflates have been shown to be effective catalysts for Friedel-Crafts acylations and alkylations, offering a more environmentally friendly alternative to traditional catalysts like aluminum chloride.[8][11]

-

Aldol and Michael Additions: These are fundamental C-C bond-forming reactions for which lanthanide catalysts can be employed, often with the benefit of water tolerance.[16][17]

-

Mannich Reactions: This three-component reaction is crucial for synthesizing β-amino carbonyl compounds, which are important intermediates in the synthesis of many pharmaceuticals.[18][19][20]

-

Diels-Alder Reactions: Lanthanide Lewis acids can catalyze this powerful cycloaddition reaction, which is used to construct six-membered rings with high stereocontrol.[21][22][23][24][25][26]

Toxicology and Safety

While rare-earth elements are generally considered to have low to moderate toxicity, it is essential for researchers to handle them with appropriate safety precautions.[12][27]

Table 3: Hazard Information for Neodymium(III) Bromide

| Hazard Type | Description |

| Acute Toxicity | May cause gastrointestinal irritation if ingested.[10] Inhalation of dusts may cause respiratory irritation.[28] |

| Skin Irritation | Causes skin irritation.[14] Repeated or extended contact may lead to dermatitis.[10] |

| Eye Irritation | Causes serious eye irritation.[14] |

| Chronic Effects | Long-term exposure to lanthanides may lead to delayed blood clotting and potential liver damage.[28] |

Handling and Disposal

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[29]

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

Keep containers tightly sealed when not in use.

-

Wash hands thoroughly after handling.

Disposal:

-

This compound waste should be treated as hazardous chemical waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[21]

Conclusion

This compound is a valuable compound for chemical synthesis, particularly due to its role as a precursor for catalytic systems. While its direct application in drug delivery systems is not yet well-established, its utility as a Lewis acid catalyst in fundamental organic reactions highlights its importance for the drug development professional. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research setting. Further research into the biological interactions and potential biomedical applications of this compound could open up new avenues for its use in the pharmaceutical sciences.

References

- 1. EP1055659A1 - Process for the preparation of neodymium neodecanoate and use thereof as catalytic component for the solution polymerisation of butadiene - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neodymium(III) bromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Toxicity of rare earth elements: An overview on human health impact [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Optimization and modeling of synthesis parameters of neodymium(III) bromide by dry method using full factorial design analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. Lanthanide_triflates [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 12. osti.gov [osti.gov]

- 13. [PDF] Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires | Semantic Scholar [semanticscholar.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Toxic Effects of Rare Earth Elements on Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mannich Reaction [organic-chemistry.org]

- 19. Mannich reaction - Wikipedia [en.wikipedia.org]

- 20. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. トリフルオロメタンスルホン酸ネオジム(III) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 23. Progress in Lewis-Acid-Templated Diels–Alder Reactions | MDPI [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Are heavy metals toxic? Scientists find surprising clues in yeast | College of Chemistry [chemistry.berkeley.edu]

- 28. 三氟甲磺酸钕(III) 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 29. Potential Hazard of Lanthanides and Lanthanide-Based Nanoparticles to Aquatic Ecosystems: Data Gaps, Challenges and Future Research Needs Derived from Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Configuration of Neodymium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of neodymium (Nd), a lanthanide element with atomic number 60. A thorough understanding of its electronic structure is fundamental for applications in materials science, particularly in the development of high-strength permanent magnets, and has implications for its coordination chemistry in drug development.

Ground State Electronic Configuration

Neodymium is the fourth member of the lanthanide series.[1] Its 60 electrons are arranged in the ground state configuration of [Xe] 4f⁴ 6s² .[1][2][3][4][5] This notation indicates that the electron configuration of neodymium is that of the noble gas xenon (Xe), with an additional four electrons in the 4f orbital and two electrons in the 6s orbital. The valence electrons, which are the electrons in the outermost shells, are the 4f and 6s electrons. The complete electronic configuration in ascending order of orbital energies is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f⁴ .[5]

The distribution of electrons across the shells is as follows:

The term symbol for the ground state of gaseous neutral neodymium is ⁵I₄ .[10][3]

Quantitative Data

The electronic structure of an element is quantitatively described by its ionization energies and the energy levels of its various electronic states.

Table 1: Ionization Energies of Neodymium

This table summarizes the energy required to remove successive electrons from a gaseous neodymium atom.

| Ionization Stage | Ionization Energy (kJ/mol) |

| 1st | 533.08[10] |

| 2nd | 1040.4[10] |

| 3rd | 2130[10] |

| 4th | 3920[10] |

| 5th | 5790[10] |

Table 2: Selected Energy Levels of Neutral Neodymium (Nd I)

The following table presents a selection of the experimentally determined energy levels of the neutral neodymium atom. These levels correspond to different electronic configurations and terms. The data is sourced from the National Institute of Standards and Technology (NIST) Atomic Spectra Database.[11]

| Configuration | Term | J | Level (cm⁻¹) |

| 4f⁴6s² | ⁵I | 4 | 0.000 |

| 4f⁴6s² | ⁵I | 5 | 1128.056 |

| 4f⁴6s² | ⁵I | 6 | 2366.597 |

| 4f⁴6s² | ⁵I | 7 | 3681.696 |

| 4f⁴6s² | ⁵I | 8 | 5048.602 |

| 4f³(⁴I°)5d6s² | ⁵L° | 6 | 6764.211 |

| 4f³(⁴I°)5d6s² | ⁵K° | 5 | 6853.994 |

| 4f⁴(⁵I)5d6s(³D) | ⁷L | 5 | 8475.355 |

Visualization of Electronic Structure and Experimental Workflow

The following diagrams illustrate the electronic configuration and a generalized workflow for its experimental determination.

Experimental Protocol for Determination of Electronic Configuration

The electronic configuration of an element is determined experimentally through techniques that probe the energy levels of its electrons. Atomic Emission Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS) are two such powerful methods.

4.1. Atomic Emission Spectroscopy (AES)

This protocol provides a generalized methodology for determining the electronic configuration of neodymium using AES.

Objective: To identify the characteristic spectral lines of neodymium and correlate them with electronic transitions between energy levels to deduce the electron configuration.

Materials:

-

High-purity neodymium sample

-

Excitation source (e.g., arc, spark, or inductively coupled plasma)

-

High-resolution spectrometer

-

Detector (e.g., charge-coupled device - CCD)

-

Reference spectral line database (e.g., NIST Atomic Spectra Database)

Methodology:

-

Sample Preparation: A pure sample of neodymium is introduced into the excitation source. For solid samples, this may involve creating an aerosol or using a laser to ablate the material.

-

Excitation: The neodymium atoms are excited to higher energy levels by the high-energy source. This process promotes valence electrons to unoccupied orbitals.

-

Emission: The excited electrons are unstable and relax to lower energy levels, emitting photons of specific wavelengths corresponding to the energy difference between the levels.

-

Dispersion and Detection: The emitted light is collected and passed through a spectrometer, which disperses the light into its constituent wavelengths. The detector records the intensity of light at each wavelength, generating an emission spectrum.

-

Data Analysis: The obtained spectrum, consisting of a series of sharp lines, is compared against a known database of neodymium's spectral lines.[12] Each line corresponds to a specific electronic transition. By analyzing the wavelengths and intensities of these lines, the energy levels of the atom can be reconstructed. The ground state configuration is the lowest energy state from which these transitions originate.

4.2. X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the binding energies of electrons, which can be used to identify the orbitals they occupy.

Objective: To measure the binding energies of core and valence electrons in neodymium to confirm the electron shell and subshell occupancy.

Materials:

-

High-purity neodymium sample

-

X-ray source (e.g., Al Kα or Mg Kα)

-

Electron energy analyzer

-

Ultra-high vacuum (UHV) chamber

-

Detector

Methodology:

-

Sample Preparation: A clean surface of the neodymium sample is prepared and placed in the UHV chamber to prevent surface contamination.

-

Ionization: The sample is irradiated with a monochromatic X-ray beam of known energy.[13] The X-rays have sufficient energy to eject electrons from the core and valence shells of the neodymium atoms.

-

Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by the electron energy analyzer.[13]

-

Data Acquisition: The detector counts the number of electrons at each kinetic energy, generating an XPS spectrum of photoelectron count versus binding energy.

-

Data Analysis: The binding energy of each electron is calculated by subtracting its kinetic energy from the energy of the incident X-ray photon.[13] The resulting peaks in the spectrum correspond to the different electron subshells (1s, 2s, 2p, etc.). The area under each peak is proportional to the number of electrons in that subshell. This provides direct experimental verification of the electron configuration. It is important to note that for neodymium, there can be a strong overlap of the Nd3d peaks with O KLL Auger peaks, so analysis of the Nd4d region may also be necessary.[14][15]

References

- 1. Neodymium - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. WebElements Periodic Table » Neodymium » properties of free atoms [webelements.com]

- 4. Neodymium - Properties and Data [chemlin.org]

- 5. Electron configuration for Neodymium (element 60). Orbital diagram [your-online.ru]

- 6. Periodic Table: Neodymium [peacecraft.tripod.com]

- 7. Neodymium Atomic Structure - Nd [hobart.k12.in.us]

- 8. modern-periodic-table.vercel.app [modern-periodic-table.vercel.app]

- 9. Chemical Elements.com - Neodymium (Nd) [chemicalelements.com]

- 10. WebElements Periodic Table » Neodymium » properties of free atoms [winter.group.shef.ac.uk]

- 11. Energy Levels of Neutral Neodymium ( Nd I ) [physics.nist.gov]

- 12. Strong Lines of Neodymium ( Nd ) [physics.nist.gov]

- 13. Khan Academy [khanacademy.org]

- 14. Neodymium | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Neodymium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

Health and Safety of Neodymium Bromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data currently available for neodymium bromide (NdBr₃). Given the limited direct toxicological data for this compound, this guide incorporates information from closely related neodymium compounds, such as neodymium oxide (Nd₂O₃) and neodymium chloride (NdCl₃), to provide a comprehensive assessment of potential hazards. The toxicity of these compounds is largely attributed to the neodymium ion (Nd³⁺). This document is intended to inform safe handling practices and risk assessments in research and development settings.

Toxicological Data

The acute toxicity of neodymium compounds by ingestion is considered to be low. However, data for inhalation and chronic exposure suggest more significant health risks. The available quantitative toxicological data for various neodymium compounds are summarized below.

Table 1: Acute Toxicity Data for Neodymium Compounds

| Compound | Test | Species | Route | LD50/LC50 | Reference |

| Neodymium Silicate | LD50 | Rat | Oral | 525 mg/kg | [1] |

| Neodymium Oxide (Nd₂O₃) | LD50 | Rat | Oral | >5,000 mg/kg | [2] |

| Neodymium Oxide (Nd₂O₃) | LC50 | Rat | Inhalation | 4,980 mg/m³ | [2] |

| Neodymium Chloride (NdCl₃) | LD50 | Mouse | Oral | 3,014 mg/kg | [3] |

Table 2: Summary of Toxicological Effects of Neodymium Compounds

| Endpoint | Effect | Compound(s) Studied | Key Findings |

| Skin Irritation | Causes skin irritation. | This compound | Classified as a skin irritant.[4] |

| Eye Irritation | Causes serious eye irritation. | This compound | Classified as a serious eye irritant.[4] |

| Respiratory Irritation | May cause respiratory irritation. | This compound | May cause irritation to the respiratory tract.[5] |

| Inhalation Toxicity | Lung inflammation, pulmonary alveolar proteinosis. | Neodymium Oxide | Repeated inhalation exposure in rats led to inflammatory cell infiltration and protein accumulation in the lungs.[2] |

| Systemic Toxicity (Oral) | Liver, kidney, and heart toxicity. | Neodymium Chloride | Prolonged oral administration in mice induced organ toxicity, likely through oxidative stress. |

| Genotoxicity | Hepatic genotoxicity. | Neodymium Nitrate (B79036) | Intragastric administration in mice induced DNA damage in the liver, potentially via the p53 signaling pathway. |

| Carcinogenicity | Not classified as a carcinogen. | General Neodymium Compounds | Not listed as a carcinogen by IARC, ACGIH, or NTP. |

| Reproductive/Developmental Toxicity | No definitive data available. | This compound Hydrate | Effects have not been fully investigated.[6] |

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical safety. The following are summaries of key experimental protocols relevant to the health and safety assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.[7][8]

-

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value, thus reducing the number of animals required.[9]

-

Procedure:

-

A single dose of the substance is administered orally to a small group of animals (typically three).

-

Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

Depending on the outcome (number of mortalities), the dose is increased or decreased for the subsequent group of animals, or the study is concluded.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline describes a procedure for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Principle: The substance is applied to a small area of the skin of an animal (typically a rabbit) for a defined period. The degree of skin reaction is then assessed.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to the skin and covered with a gauze patch.

-

After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is cleaned.

-

The skin is observed for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

The severity of the skin reactions is scored and used to classify the substance.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the substance is applied to the eye of an animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored over time.

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored.

-

The reversibility of any observed effects is also assessed.

-

Visualizations

Signaling Pathway: Neodymium-Induced Genotoxicity

Studies on neodymium nitrate suggest that its genotoxicity may be mediated through the p53 signaling pathway, a critical regulator of the cellular response to DNA damage. Neodymium-induced oxidative stress can lead to DNA strand breaks, activating this pathway and potentially leading to apoptosis (programmed cell death).

Caption: p53-mediated apoptosis pathway potentially induced by neodymium compounds.

Experimental Workflow: Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical substance like this compound, incorporating both in silico and in vitro/in vivo testing methodologies.

Caption: General workflow for chemical health and safety assessment.

Safe Handling and Personal Protective Equipment (PPE)

Based on the known hazards of neodymium compounds, the following handling procedures and personal protective equipment are recommended to minimize exposure and ensure laboratory safety.

Table 3: Recommended Handling and Personal Protective Equipment

| Control Measure | Recommendation |

| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene Practices | - Avoid breathing dust. - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. - Launder contaminated clothing before reuse. |

| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place. - this compound is hygroscopic; protect from moisture. |

| Spill Response | - For dry spills, avoid generating dust. Sweep or vacuum up the material and place it in a sealed container for disposal. - For wet spills, absorb with an inert material and place in a sealed container for disposal. |

Conclusion

While specific toxicological data for this compound are scarce, the available information on other neodymium salts provides a basis for a precautionary approach to its handling. This compound should be considered a skin and eye irritant, with potential for respiratory irritation. The primary long-term health concerns associated with neodymium exposure are related to inhalation, which can lead to lung damage, and potential systemic effects on the liver, kidneys, and heart with chronic exposure. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research into the specific toxicological profile of this compound is warranted to refine these safety recommendations.

References

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. prochemonline.com [prochemonline.com]

- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A preliminary study of the combined effect of neodymium: YAG laser photocoagulation and direct steroid instillation in the treatment of capillary/cavernous hemangiomas of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acute oral ld50: Topics by Science.gov [science.gov]

- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - KR [thermofisher.com]